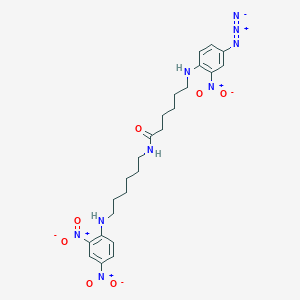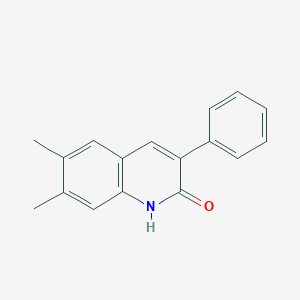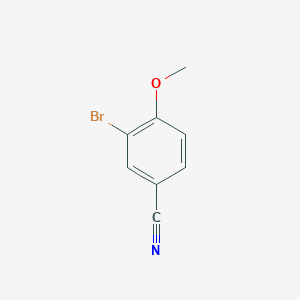
Photo-dnp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,4-Dinitrophenylamino)-1-aminohexyl-6-(4’-azido-2’-nitrophenylamino)hexanoate is a complex organic compound that features both nitro and azido functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dinitrophenylamino)-1-aminohexyl-6-(4’-azido-2’-nitrophenylamino)hexanoate typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Aminohexyl Backbone: This step involves the reaction of hexanoic acid with appropriate amines under controlled conditions to form the aminohexyl backbone.
Introduction of Nitro Groups: The nitro groups are introduced through nitration reactions, typically using a mixture of concentrated nitric and sulfuric acids.
Azidation: The azido group is introduced by reacting the intermediate compound with sodium azide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
6-(2,4-Dinitrophenylamino)-1-aminohexyl-6-(4’-azido-2’-nitrophenylamino)hexanoate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with azido group replaced by other nucleophiles.
Aplicaciones Científicas De Investigación
6-(2,4-Dinitrophenylamino)-1-aminohexyl-6-(4’-azido-2’-nitrophenylamino)hexanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in bioconjugation and labeling of biomolecules due to the presence of reactive azido groups.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 6-(2,4-Dinitrophenylamino)-1-aminohexyl-6-(4’-azido-2’-nitrophenylamino)hexanoate involves its interaction with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The nitro groups can undergo redox reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenylhydrazine: Known for its use in the detection of carbonyl compounds.
4-Azidobenzoic Acid: Used in bioconjugation and photoaffinity labeling.
2,4-Dinitrophenylamine: Utilized in the synthesis of dyes and pigments.
Uniqueness
6-(2,4-Dinitrophenylamino)-1-aminohexyl-6-(4’-azido-2’-nitrophenylamino)hexanoate is unique due to the combination of nitro and azido groups within the same molecule, providing a versatile platform for various chemical modifications and applications.
Propiedades
Número CAS |
120551-21-5 |
|---|---|
Fórmula molecular |
C24H31N9O7 |
Peso molecular |
557.6 g/mol |
Nombre IUPAC |
6-(4-azido-2-nitroanilino)-N-[6-(2,4-dinitroanilino)hexyl]hexanamide |
InChI |
InChI=1S/C24H31N9O7/c25-30-29-18-9-11-20(22(16-18)32(37)38)26-14-7-3-4-8-24(34)28-15-6-2-1-5-13-27-21-12-10-19(31(35)36)17-23(21)33(39)40/h9-12,16-17,26-27H,1-8,13-15H2,(H,28,34) |
Clave InChI |
AKQYBONEMKGWGI-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCCCC(=O)NCCCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCCCC(=O)NCCCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
| 120551-21-5 | |
Sinónimos |
6-(2,4-dinitrophenylamino)-1-aminohexyl-6-(4'-azido-2'-nitrophenylamino)hexanoate photo-DNP |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B46883.png)



![Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B46888.png)




